2,6-Dimethylmorpholine

Vue d'ensemble

Description

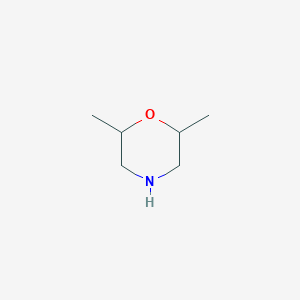

2,6-Dimethylmorpholine is a chemical compound with the molecular formula C₆H₁₃NO and a molecular weight of 115.1735 g/mol . It is a derivative of morpholine, characterized by the presence of two methyl groups at the 2 and 6 positions of the morpholine ring. This compound is a colorless to light brown liquid that is soluble in water . It is used as an intermediate in the synthesis of various chemical compounds and as a stabilizer for chlorinated solvents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylmorpholine can be achieved through several methods. One common method involves the reaction of 2,6-dimethylphenol with ethylene oxide in the presence of a catalyst to form this compound . Another method involves the isomerization of trans-2,6-dimethylmorpholine to cis-2,6-dimethylmorpholine using a catalyst at elevated temperatures .

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of 2,6-dimethylphenol in the presence of ammonia . The reaction is typically carried out at high temperatures and pressures to achieve high yields of the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-Dimethylmorpholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts with oxidizing agents to form corresponding oxides . It can also neutralize acids in exothermic reactions to form salts and water .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenated compounds and acid chlorides are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding oxides, while substitution reactions can produce various substituted morpholine derivatives .

Applications De Recherche Scientifique

Drug Synthesis

2,6-Dimethylmorpholine is utilized as an intermediate in the synthesis of various pharmaceutical compounds. It serves as a building block for the development of drugs due to its ability to enhance solubility and bioavailability.

Case Study: Synthesis of Antidepressants

A study demonstrated the use of this compound in synthesizing selective serotonin reuptake inhibitors (SSRIs). The compound's structural properties contribute to the efficacy of these medications by improving their pharmacokinetic profiles .

| Compound | Role | Outcome |

|---|---|---|

| SSRI A | Intermediate | Enhanced solubility |

| SSRI B | Intermediate | Improved bioavailability |

Fungicidal Activity

Recent research highlights the fungicidal properties of compounds incorporating this compound. Specifically, studies have shown that derivatives containing the cis-isomer exhibit superior antifungal activity compared to their trans counterparts.

Case Study: Daphneolone Analog Synthesis

In a series of experiments, novel daphneolone analogs were synthesized with this compound moieties. The cis-isomer demonstrated significantly higher inhibition rates against various plant pathogenic fungi compared to the trans-isomer .

| Fungus | Cis-Analog Inhibition Rate (%) | Trans-Analog Inhibition Rate (%) |

|---|---|---|

| V. mali | 90.7 | 65.4 |

| P. aphanidermatum | 85.3 | 58.7 |

| R. solani | 78.5 | 50.3 |

Solvent and Catalytic Applications

This compound serves as a solvent and catalyst in various organic reactions due to its polar aprotic nature. It facilitates nucleophilic substitutions and other transformations in synthetic organic chemistry.

Case Study: Reaction Conditions Optimization

Research has shown that using this compound as a solvent improves yields in nucleophilic substitution reactions involving halides .

| Reaction Type | Yield Improvement (%) |

|---|---|

| Nucleophilic Substitution | +25 |

| Michael Addition | +30 |

Environmental and Safety Considerations

While this compound has valuable applications, it is also important to note its potential hazards. The compound can form nitrosamines under certain conditions, which are known carcinogens . Proper handling and safety protocols are essential when working with this chemical.

Mécanisme D'action

The mechanism of action of 2,6-Dimethylmorpholine involves its interaction with various molecular targets and pathways. As a stabilizer, it prevents the degradation of chlorinated solvents by inhibiting the formation of free radicals . In chemical synthesis, it acts as a nucleophile, participating in various substitution and addition reactions .

Comparaison Avec Des Composés Similaires

Morpholine: The parent compound of 2,6-Dimethylmorpholine, lacking the methyl groups at the 2 and 6 positions.

2,5-Dimethylmorpholine: A similar compound with methyl groups at the 2 and 5 positions.

2,2-Dimethylmorpholine: A compound with two methyl groups at the 2 position.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its solubility in water and its ability to stabilize chlorinated solvents make it particularly valuable in industrial applications .

Activité Biologique

2,6-Dimethylmorpholine (DMMP) is a morpholine derivative with significant biological activity, primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural formula is , and it exists in both cis and trans isomeric forms, with the cis form often exhibiting higher biological activity. This article explores the biological properties, mechanisms of action, and applications of DMMP, supported by relevant data tables and case studies.

- Molecular Formula :

- Molecular Weight : 115.18 g/mol

- Appearance : Clear colorless liquid

- Refractive Index : 1.4435 to 1.4485 at 20°C

Antimicrobial Properties

DMMP has been identified as a key intermediate in the synthesis of several antimicrobial agents. For instance, it is used in the production of fenpropimorph, a fungicide that targets fungal pathogens by inhibiting ergosterol biosynthesis, crucial for maintaining fungal cell membrane integrity. Studies indicate that DMMP derivatives exhibit potent activity against various fungi and bacteria, making them valuable in agricultural applications .

Antitumor Activity

Research has shown that DMMP is involved in the synthesis of Sonidegib, an antitumor drug used for treating basal cell carcinoma. The efficacy of Sonidegib is attributed to its ability to inhibit the Hedgehog signaling pathway, which plays a pivotal role in cell proliferation and differentiation. The cis isomer of DMMP demonstrates notably higher activity in this context compared to its trans counterpart .

The biological activity of DMMP can be attributed to several mechanisms:

- Enzyme Inhibition : DMMP derivatives often act as enzyme inhibitors, disrupting metabolic pathways in target organisms.

- Cell Membrane Disruption : By integrating into lipid membranes, DMMP can alter membrane fluidity and permeability, affecting cellular function.

- Signal Transduction Interference : Compounds derived from DMMP can interfere with critical signaling pathways, such as the Hedgehog pathway in cancer cells.

Study 1: Antifungal Efficacy

A study examined the antifungal properties of DMMP derivatives against Candida albicans. The results indicated that compounds synthesized from DMMP showed significant inhibition of fungal growth at concentrations as low as 10 µg/mL. The mechanism was linked to disruption of ergosterol synthesis .

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| DMMP Derivative A | 10 µg/mL |

| DMMP Derivative B | 15 µg/mL |

| Control (Fluconazole) | 5 µg/mL |

Study 2: Antitumor Activity

In clinical trials involving Sonidegib, patients with advanced basal cell carcinoma exhibited a response rate exceeding 60%. The study highlighted the importance of using high-purity cis-2,6-dimethylmorpholine to enhance the efficacy and reduce side effects associated with trans-isomers .

Environmental Impact

DMMP has also been studied for its ecotoxicological effects when used as a pesticide intermediate. Research indicates that while it is effective against target pests, it poses risks to non-target organisms at higher concentrations. Ecotoxicity modeling suggests careful application rates are necessary to mitigate environmental risks .

Propriétés

IUPAC Name |

2,6-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-3-7-4-6(2)8-5/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVIQLPOGUDBSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Record name | 2,6-DIMETHYL MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022002 | |

| Record name | 2,6-Dimethyl morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,6-dimethyl morpholine is a clear liquid. (NTP, 1992), Clear liquid; [CAMEO] | |

| Record name | 2,6-DIMETHYL MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Dimethyl morpholine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6209 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

297 °F at 760 mmHg (NTP, 1992), 146.6 °C @ 760 MM HG | |

| Record name | 2,6-DIMETHYL MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DIMETHYL MORPHOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

112 °F (NTP, 1992), 112 °F (44 °C) OC | |

| Record name | 2,6-DIMETHYL MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DIMETHYL MORPHOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 0.1 mg/mL at 66 °F (NTP, 1992), SOL IN ALL PROPORTIONS WITH WATER, ALCOHOL, BENZENE, PETROLEUM ETHER; SOL IN ACETONE | |

| Record name | 2,6-DIMETHYL MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DIMETHYL MORPHOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9346 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9346 @ 20 °C/20 °C | |

| Record name | 2,6-DIMETHYL MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DIMETHYL MORPHOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 2,6-DIMETHYL MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

LIQUID | |

CAS No. |

141-91-3, 6485-45-6 | |

| Record name | 2,6-DIMETHYL MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Dimethylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl morpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylmorpholine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dimethyl morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of (2S,6S)-2,6-Dimethylmorpholine and (2R,6R)-2,6-Dimethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYL MORPHOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-121 °F (NTP, 1992), FREEZING POINT: -85 °C | |

| Record name | 2,6-DIMETHYL MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DIMETHYL MORPHOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary carcinogenic effect of N-nitroso-2,6-dimethylmorpholine (NNDM) in Syrian golden hamsters?

A1: NNDM is a potent pancreatic carcinogen in Syrian golden hamsters, primarily inducing ductal adenocarcinomas. [, ] These tumors often exhibit invasive and metastatic behavior. [, ]

Q2: What is the role of the liver in the carcinogenicity of NNDM in hamsters?

A2: While NNDM can be activated within the pancreas, the liver plays a significant role in its metabolism to the more potent carcinogen, N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP). [, ] Hamster liver microsomes exhibit significantly higher activity in metabolizing NNDM to HPOP compared to pancreatic microsomes. [, ]

Q3: What is the role of cytochrome P-450 in the metabolism of NNDM?

A4: Cytochrome P-450 enzymes, particularly isozymes 2 and 3a, play crucial roles in the hepatic metabolism of NNDM to HPOP. [, ] Phenobarbital pretreatment, which induces cytochrome P-450, significantly increases the rate of NNDM metabolism in rabbits. []

Q4: How does deuterium labeling affect the carcinogenicity of NNDM?

A5: Deuterium labeling at the alpha position to the nitroso group enhances the carcinogenicity of NNDM, while labeling at the beta position reduces it. [] This suggests that metabolic activation likely involves enzymatic attack at the beta position. []

Q5: Does NNDM induce tumors in species other than hamsters?

A6: Yes, NNDM induces esophageal tumors in rats and hemangiosarcomas in the livers of guinea pigs. [, , ] The specific target organ and tumor type vary depending on the species and the route of administration. [, ]

Q6: Are there other nitrosamines related to NNDM that exhibit carcinogenic properties?

A7: Yes, several related nitrosamines, including N-nitrosobis(2-hydroxypropyl)amine (BHP), HPOP, and N-nitrosobis(2-oxopropyl)amine (BOP), also exhibit carcinogenic properties, particularly in the pancreas of hamsters. [, , , , ] These compounds are often metabolites of NNDM and contribute to its overall carcinogenic effects. [, ]

Q7: What is the molecular formula and weight of 2,6-dimethylmorpholine?

A7: The molecular formula of this compound is C6H13NO, and its molecular weight is 115.17 g/mol.

Q8: What are the characteristic spectroscopic features of this compound?

A8: While specific spectroscopic data isn't provided in the abstracts, this compound can be characterized using techniques like NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Q9: Are there any studies on the conformation and stereodynamics of this compound derivatives?

A10: Yes, studies have investigated the conformation and stereodynamics of N,N-dialkylbenzamides, including para-substituted 4-benzoyl-cis-2,6-dimethylmorpholines. [] These studies utilized high-field 13C NMR to measure barriers to rotation around the aryl-C(O) bond and 1H NMR to determine barriers to rotation around the C(O)-N bond at various temperatures. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.